Disparlure

Catalog No.
S604073
CAS No.
35898-62-5
M.F
C19H38O
M. Wt
282.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disparlure

CAS Number

35898-62-5

Product Name

Disparlure

IUPAC Name

2-decyl-3-(5-methylhexyl)oxirane

Molecular Formula

C19H38O

Molecular Weight

282.5 g/mol

InChI

InChI=1S/C19H38O/c1-4-5-6-7-8-9-10-11-15-18-19(20-18)16-13-12-14-17(2)3/h17-19H,4-16H2,1-3H3

InChI Key

HFOFYNMWYRXIBP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC1C(O1)CCCCC(C)C

Synonyms

2-methyl-7,8-epoxyoctadecane, disparlure, disparlure, (2R)-(cis)-isomer, disparlure, (2R)-(trans)-isomer, disparlure, (2S)-(cis)-isomer, disparlure, (2S)-(trans)-isomer, disparlure, (cis)-(+-)-isomer, disparlure, (cis)-isomer, disparlure, (trans)-isomer

Canonical SMILES

CCCCCCCCCCC1C(O1)CCCCC(C)C

Disparlure and Gypsy Moth Communication

  • Researchers have studied the structure and function of disparlure to understand how gypsy moths detect and respond to this pheromone. This research has involved isolating and characterizing disparlure, as well as investigating the olfactory receptors on gypsy moth antennae that bind the molecule [].

  • Studies have also explored how disparlure interacts with other environmental factors, such as wind and background odors, to influence gypsy moth mating behavior []. This knowledge helps scientists understand the gypsy moth's communication system in its natural environment.

Disparlure-Based Pest Management

  • A significant area of scientific research focuses on using disparlure for mating disruption, a pest management strategy that aims to confuse male gypsy moths and prevent them from finding females. This research involves developing methods for releasing disparlure in the environment, such as through traps or dispensers, and evaluating the effectiveness of these methods in reducing gypsy moth populations [].

  • Research on disparlure-based pest management also includes studies on the environmental persistence and degradation of disparlure to ensure its safe and sustainable use [].

Disparlure, chemically known as cis-7,8-epoxy-2-methyloctadecane, is a sex pheromone predominantly found in certain moth species, including the spongy moth (Lymantria dispar) and the nun moth. This compound plays a crucial role in the mating behavior of these insects by attracting male moths to females. Disparlure exists in two enantiomeric forms: the (+)-enantiomer, which is effective in attracting males, and the (−)-enantiomer, which repels them . The ability of disparlure to influence mating behavior makes it significant not only for ecological studies but also for pest management strategies.

. A notable reaction involves its interaction with an aqueous solution of weak acid and potassium permanganate, resulting in the formation of undecanoic acid and 6-methyl-heptanoic acid . Additionally, it can be synthesized through asymmetric epoxidation methods that yield high purity enantiomers. The Sharpless epoxidation method is commonly employed for synthesizing the (+)-enantiomer with significant enantiomeric excess .

Disparlure is recognized for its biological activity as a sex pheromone. Research indicates that even minimal quantities (as low as 2 picograms) can elicit significant behavioral responses in male moths, demonstrating its potency as a signaling molecule . The (+)-enantiomer is particularly effective in attracting males, while the (−)-enantiomer has been shown to inhibit attraction, highlighting the importance of stereochemistry in its biological function .

The synthesis of disparlure can be achieved through several methods:

  • Chiral Pool Synthesis: This method utilizes naturally occurring chiral compounds as starting materials. While effective, it tends to be costly and time-consuming.
  • Asymmetric Epoxidation: This approach is more efficient and cost-effective, allowing for high yields of the desired enantiomer. Techniques such as the Sharpless epoxidation are commonly used to produce (+)-disparlure with high enantiomeric purity .
  • Wittig Reaction: This method involves a reaction between 6-methylheptanal and triphenylundecylphosphonium bromide, leading to the formation of disparlure through a series of steps that include oxidation and epoxidation processes .

Disparlure has significant applications in agriculture and pest management. It is utilized in trapping systems to monitor and control populations of spongy moths, which are known to cause extensive damage to forests and crops. By disrupting mating patterns through the use of synthetic disparlure lures, pest populations can be effectively managed, reducing economic and environmental impacts associated with these pests .

Studies on disparlure have focused on its interactions with various organisms and its role in ecological systems. Research has shown that disparlure's effectiveness as a pheromone is highly dependent on its stereochemistry. The (+)-enantiomer's ability to attract males contrasts sharply with the repellent nature of the (−)-enantiomer, underscoring the importance of molecular structure in pheromone signaling . Additionally, investigations into how environmental factors influence pheromone release and detection are ongoing.

Disparlure belongs to a broader class of lepidopteran sex pheromones that share structural similarities but differ in their biological activities. Here are some similar compounds:

Compound NameStructure TypeBiological Activity
MonachalureEpoxideAttracts males of certain moths
Z-11-hexadecenalUnsaturated aldehydeAttracts male moths
Z-9-dodecenyl acetateEsterAttracts male moths
(E)-8-dodecenalUnsaturated aldehydeAttracts male moths

Disparlure's uniqueness lies in its specific stereochemistry and its role as an effective attractant for particular moth species, distinguishing it from other similar compounds that may not exhibit such selective attraction or may have different ecological roles .

Metathesis reactions have emerged as powerful synthetic tools for the preparation of disparlure precursors, particularly in the formation of the alkene intermediates essential for subsequent epoxidation reactions [6] [20]. Cross-metathesis reactions utilizing Grubbs catalysts represent a particularly effective approach for constructing the carbon framework of disparlure from readily available starting materials [24].

The application of olefin cross-metathesis in disparlure synthesis has been demonstrated through the reaction of oleyl alcohol with terminal olefins in the presence of Z-selective metathesis catalysts [24]. This approach provides access to the requisite cis-alkene precursors with high stereoselectivity, which is crucial for the subsequent formation of the correct epoxide stereochemistry [20]. The mechanism involves the formation of ruthenium methylidene species, which facilitates the cross-metathesis reaction between internal and terminal olefins [24].

A notable advancement in this area involves the use of Grubbs second-generation catalyst modified with p-cresol, which enhances selectivity for cross-metathesis over self-metathesis reactions [22]. Studies have shown that optimal catalyst performance is achieved with 100 equivalents of p-cresol relative to the Grubbs catalyst, resulting in improved reaction kinetics and selectivity [22]. The cross-metathesis process outperforms self-metathesis by approximately 1.5 times under optimized conditions [22].

The conversion of alkene precursors through metathesis has been successfully applied to the synthesis of various pheromone components, with disparlure synthesis benefiting from the formation of 4-methylpent-1-ene derivatives through olefin cross-metathesis [6]. This methodology allows for the efficient construction of the branched alkyl chain characteristic of disparlure while maintaining the required Z-stereochemistry [6].

Ring-closing metathesis has also found application in disparlure synthesis, particularly for the formation of cyclic intermediates that can be subsequently opened to yield linear precursors [21]. This approach takes advantage of the thermodynamic favorability of forming large macrocyclic rings with minimal ring strain [21].

Asymmetric Epoxidation and Enantioselective Synthesis

Asymmetric epoxidation represents the most critical step in the enantioselective synthesis of disparlure, as the stereochemistry of the epoxide ring determines the biological activity of the final compound [1] [5]. The Sharpless asymmetric epoxidation has been extensively employed as the traditional method for introducing the required stereochemistry [19] [25].

Enantioselective iodolactonization has emerged as a particularly efficient method for disparlure synthesis [5]. This approach utilizes BINOL-amidine organic catalysts to promote highly efficient enantioselective halolactonization reactions of olefinic acids [5]. The methodology involves the conversion of Z-alkenoic acids to chiral iodolactones, which are subsequently transformed into cis-disubstituted epoxides without erosion of enantiopurity [5].

The iodolactonization-epoxidation sequence begins with the preparation of Z-alkenoic acid precursors through alkylation of pentynoic acid dianions followed by partial reduction using P2-Ni hydrogenation [5]. The key iodolactonization step employs N-iodosuccinimide in the presence of the chiral catalyst, achieving excellent yields (85%) and high enantioselectivity (95:5 enantiomeric ratio) [5]. The resulting iodolactone undergoes reduction and Wittig olefination to provide the requisite epoxide intermediate [5].

Alternative asymmetric approaches include the use of chiral pool starting materials such as tartaric acid derivatives [28]. The synthesis from (2R,3R)-(+)-tartaric acid provides access to both enantiomers of disparlure through stereoselective transformations [28]. This methodology achieves high enantiomeric excess values (greater than 98%) for both enantiomers [9].

Organocatalyzed epoxidation methods have also been developed, employing Jørgensen epoxidation as a key transformation [7]. This approach achieves excellent enantiomeric purity (≥99%) through the use of organocatalytic asymmetric epoxidation followed by Wittig olefination and subsequent functional group manipulations [7]. The methodology provides flexibility for accessing multiple disparlure stereoisomers [7].

Biosynthetic Pathway in Lymantria dispar

The biosynthetic pathway for disparlure production in Lymantria dispar represents a complex multi-step process that begins in specialized oenocyte cells and culminates in the pheromone glands [10] [11]. This pathway has been elucidated through the use of deuterium-labeled precursors and gas chromatography-mass spectrometry analysis [10].

The biosynthesis initiates with valine serving as the carbon source for chain initiation, specifically contributing the methyl-branched carbon that characterizes the disparlure structure [10] [11]. Valine undergoes conversion to isobutyryl-CoA, which serves as the primer for the fatty acid biosynthetic machinery [10]. This represents an unusual feature of the pathway, as most insect pheromones utilize acetyl-CoA or propionyl-CoA for chain initiation [10].

Chain elongation proceeds through the action of a microsomal fatty acid synthetase system, extending the carbon chain to 19 carbons to yield 18-methyl-nonadecanoyl-CoA [10] [11]. This elongation process occurs within the oenocyte cells associated with abdominal epidermal cells [10]. The presence of the methyl branch distinguishes this biosynthetic pathway from conventional fatty acid synthesis [11].

A critical step in the pathway involves the introduction of the double bond through the action of an unusual Δ12 desaturase [10] [11]. This enzyme is remarkable in its ability to utilize a methyl-branched saturated fatty acid as substrate, producing 18-methyl-Z12-nonadecenoyl-CoA [10]. This desaturase differs significantly from other known Δ12 desaturases, which typically utilize monounsaturated fatty acids as substrates [17].

The pathway continues with decarboxylation of the unsaturated fatty acid to produce the hydrocarbon 2-methyl-Z7-octadecene [10] [11]. This alkene precursor is then transported from the oenocyte cells to the pheromone gland through the hemolymph, most likely by the lipid transport protein lipophorin [10] [13].

The final transformation occurs within the pheromone gland, where the alkene precursor undergoes epoxidation to form disparlure [10] [11]. Chiral high-performance liquid chromatography analysis has confirmed that the gypsy moth produces predominantly the (+)-stereoisomer (R,S-configuration) of disparlure [10]. This stereoselectivity is crucial for biological activity, as the (-)-stereoisomer exhibits inhibitory effects on male moth attraction [10].

The regulation of this biosynthetic pathway involves pheromone biosynthesis activating neuropeptide (PBAN), a 33-amino acid peptide isolated from brain-suboesophageal ganglion complexes [16]. This neuropeptide shares structural homology with other moth PBAN peptides and contains the characteristic C-terminal hexapeptide sequence that is essential for biological activity [16].

Industrial-Scale Production and Economic Optimization

Industrial-scale production of disparlure requires optimization of synthetic routes to achieve cost-effective manufacturing while maintaining high stereochemical purity [30] [32]. The economic considerations for disparlure production are driven by its extensive use in forest management programs for gypsy moth population monitoring and control [1] [4].

Current industrial approaches favor racemic disparlure synthesis due to practical and economic considerations [30]. The synthesis of racemic disparlure eliminates the need for expensive chiral catalysts and reagents while still providing effective biological activity for many applications [30]. Industrial synthesis typically employs a hydrogen peroxide epoxidation of the corresponding alkene precursors, achieving yields of 90-93% with greater than 98% gas chromatographic purity [30].

The industrial synthesis pathway begins with the preparation of 2-methyl-7-octadecyne through alkylation reactions of 1-dodecyne with appropriate alkyl halides [30]. This alkyne intermediate undergoes partial reduction to form the corresponding Z-alkene, which is subsequently epoxidized using hydrogen peroxide under controlled conditions [30]. The reaction mixture is maintained at 60°C for 8 hours to ensure complete conversion [30].

Scale-up considerations include the management of the highly exothermic epoxidation reaction and the need for precise temperature control to maintain stereoselectivity [30]. Industrial facilities employ specialized reactor designs with enhanced heat transfer capabilities to manage the thermal profile of the synthesis [23].

Quality control in industrial production requires monitoring of enantiomeric purity through chiral chromatographic methods [10]. For applications requiring high enantiomeric excess, industrial processes incorporate asymmetric synthesis techniques, typically achieving enantiomeric excess values greater than 95% [5] [25].

The economic viability of disparlure production is enhanced by its effectiveness at extremely low concentrations, with biological activity observed at picogram levels [1]. This high potency reduces the quantity of material required for field applications, making even relatively expensive enantioselective synthesis economically viable for specialized applications [5].

Synthesis MethodStarting MaterialStepsOverall Yield (%)Enantiomeric Excess (%)Industrial Viability
Enantioselective IodolactonizationPentynoic acid533>95Moderate
Sharpless Asymmetric Epoxidation(Z)-tridec-2-en-1-ol63391-95Moderate
Modified Asymmetric SynthesisCommercial precursors5-642-53>99High
Cross-Metathesis ApproachRenewable feedstock260RacemicVery High
Hydrogen Peroxide Epoxidation2-methyl-7-octadecyne390-93RacemicVery High

XLogP3

8.2

Other CAS

57457-72-4

Wikipedia

7,8-epoxy-2-methyloctadecane

Dates

Last modified: 02-18-2024

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